![molecular formula C10H5BrN2O2S B124798 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid CAS No. 149210-30-0](/img/structure/B124798.png)
6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid (BBT) is a heterocyclic compound that has gained interest in scientific research due to its potential use as a therapeutic agent. BBT is a synthetic compound that can be synthesized using various methods.
Mechanism Of Action
The mechanism of action of 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is not fully understood. However, it has been proposed that 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid exerts its antitumor activity by inhibiting the activity of the enzyme topoisomerase I, which is involved in DNA replication and repair. 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. In addition, 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines.
Biochemical And Physiological Effects
6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been found to exhibit various biochemical and physiological effects. 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been found to exhibit antimicrobial activity against various pathogens, including bacteria and fungi.
Advantages And Limitations For Lab Experiments
The advantages of using 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid in lab experiments include its potent antitumor, anti-inflammatory, and antimicrobial activity. 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is also a synthetic compound that can be easily synthesized using various methods. However, the limitations of using 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid in lab experiments include its potential toxicity and lack of specificity for certain target cells.
Future Directions
There are several future directions for 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid research. One direction is to investigate the potential use of 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid as a therapeutic agent in combination with other drugs for the treatment of cancer and other diseases. Another direction is to investigate the mechanism of action of 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid in more detail to better understand its biochemical and physiological effects. Furthermore, the development of more specific 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid derivatives may provide a more targeted approach for the treatment of specific diseases.
Synthesis Methods
6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid can be synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura coupling reaction, the Buchwald-Hartwig coupling reaction, and the copper-catalyzed N-arylation reaction. The most common method for synthesizing 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is the Pd-catalyzed Suzuki-Miyaura coupling reaction, which involves the reaction of 2-aminothiophenol with 6-bromo-2-chloroimidazo[1,2-a]pyridine in the presence of a palladium catalyst.
Scientific Research Applications
6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and infectious diseases. 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been found to exhibit antimicrobial activity against various pathogens, including bacteria and fungi.
properties
CAS RN |
149210-30-0 |
|---|---|
Product Name |
6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid |
Molecular Formula |
C10H5BrN2O2S |
Molecular Weight |
297.13 g/mol |
IUPAC Name |
6-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid |
InChI |
InChI=1S/C10H5BrN2O2S/c11-5-1-2-7-8(3-5)16-10-12-6(9(14)15)4-13(7)10/h1-4H,(H,14,15) |
InChI Key |
YRLYCORSJSVZKY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Br)SC3=NC(=CN23)C(=O)O |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC3=NC(=CN23)C(=O)O |
synonyms |
7-BROMOIMIDAZO[2,1-B]BENZOTHIAZOLE-2-CARBOXYLIC ACID |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



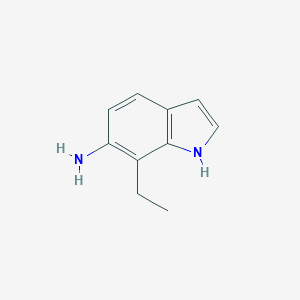
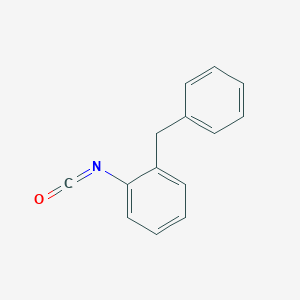
![3-[Fluoro(dimethyl)silyl]propan-1-amine](/img/structure/B124722.png)
![2-[(2-Phenoxyacetyl)carbamothioylamino]benzoic acid](/img/structure/B124724.png)

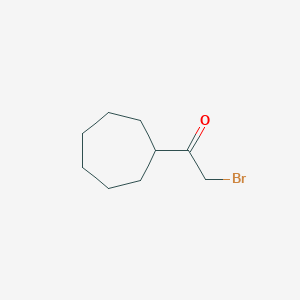


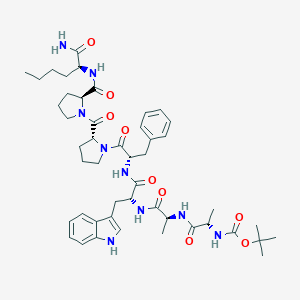
![4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124745.png)

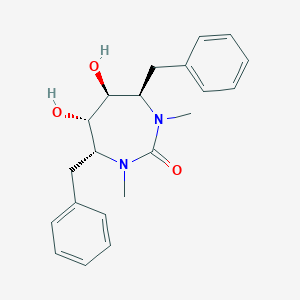

![[(1S,3S)-2,2-Dimethyl-3-carboxycyclobutyl]acetic acid](/img/structure/B124750.png)